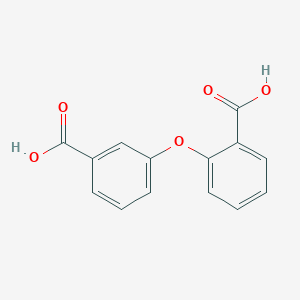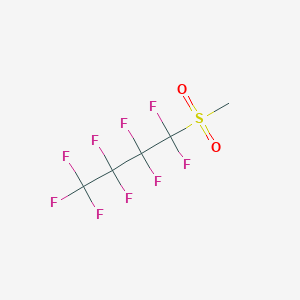
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The presence of fluorine atoms in the compound significantly impacts its chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the use of trifluoroacetic acid to form 5-difluoromethylpyrazolo [1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs advanced fluorination techniques and reagents. The use of microwave irradiation has been explored to enhance the efficiency and yield of the synthesis process . Enzymatic synthesis methods are also being investigated for their potential to produce fluorinated compounds with high specificity and yield .
化学反应分析
Types of Reactions
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for these reactions are less commonly reported.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives .
科学研究应用
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione has several scientific research applications:
作用机制
The mechanism of action of 1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to receptors and its metabolic stability . The compound can interact with various enzymes and proteins, influencing biological processes such as cell proliferation and signal transduction .
相似化合物的比较
Similar Compounds
5-Difluoromethylpyrazolo [1,5-a]pyrimidine: This compound shares a similar structure and fluorine substitution pattern.
7-Difluoromethylpyrazolo [1,5-a]pyrimidine: Another closely related compound with similar properties.
Uniqueness
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
属性
分子式 |
C5H3F3N2O2 |
|---|---|
分子量 |
180.08 g/mol |
IUPAC 名称 |
1,3-difluoro-5-(fluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3F3N2O2/c6-1-3-2-9(7)5(12)10(8)4(3)11/h2H,1H2 |
InChI 键 |
PUTRYCJNPVWQCG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)N(C(=O)N1F)F)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
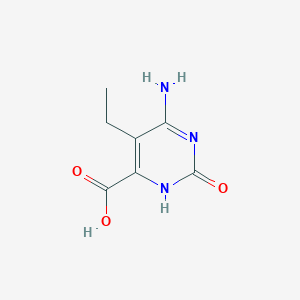
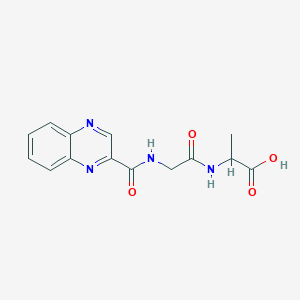
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
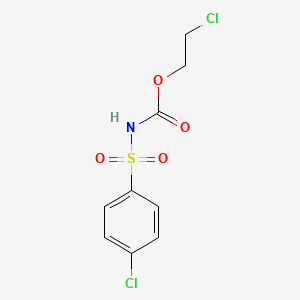
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
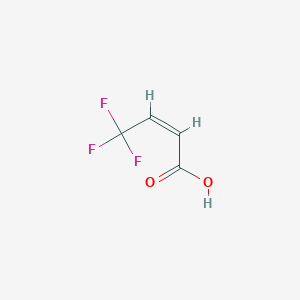
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
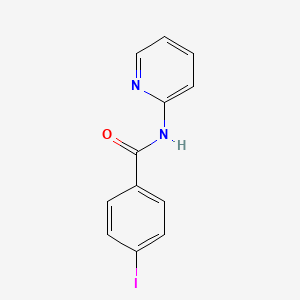
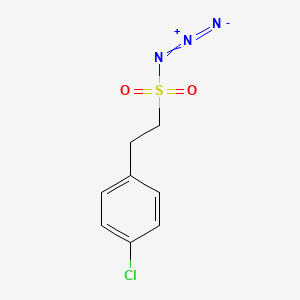
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
